
2-Hydroxycyclohexyl benzylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycyclohexyl benzylcarbamodithioate is an organic compound with a unique structure that combines a hydroxycyclohexyl group with a benzylcarbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclohexyl benzylcarbamodithioate typically involves the reaction of 2-hydroxycyclohexylamine with benzyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxycyclohexyl benzylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted carbamodithioates.
Applications De Recherche Scientifique
2-Hydroxycyclohexyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxycyclohexyl benzylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxycyclohexyl diethylcarbamodithioate
- 2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside
Uniqueness
2-Hydroxycyclohexyl benzylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Propriétés
Numéro CAS |
922164-92-9 |
|---|---|
Formule moléculaire |
C14H19NOS2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(2-hydroxycyclohexyl) N-benzylcarbamodithioate |
InChI |
InChI=1S/C14H19NOS2/c16-12-8-4-5-9-13(12)18-14(17)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17) |
Clé InChI |
HEAIECGGIBJKEP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)O)SC(=S)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


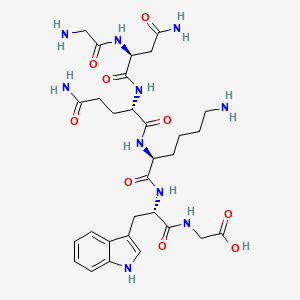

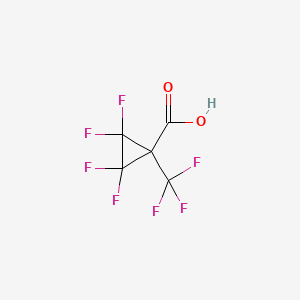
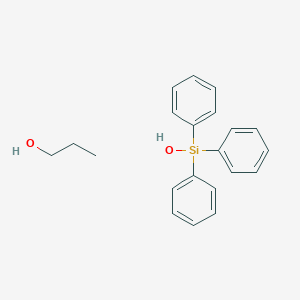
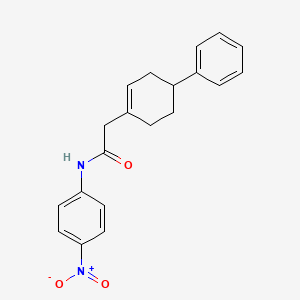
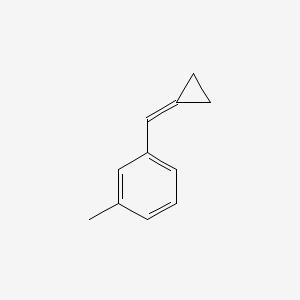

![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)
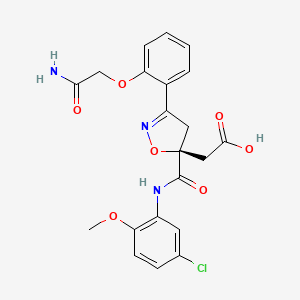
![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
